molecular formula C15H18N6O B11637607 N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide

N-{3-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide

Cat. No.: B11637607
M. Wt: 298.34 g/mol
InChI Key: GDTAMLHDEHESCG-UHFFFAOYSA-N
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Description

N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide is a chemical compound with the molecular formula C14H15N3O. It is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an acetamide moiety.

Preparation Methods

The synthesis of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide can be compared with other similar compounds, such as:

The uniqueness of N-{3-[N’-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C15H18N6O

Molecular Weight

298.34 g/mol

IUPAC Name

N-[3-[[(E)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide

InChI

InChI=1S/C15H18N6O/c1-9-7-10(2)18-15(17-9)21-14(16)20-13-6-4-5-12(8-13)19-11(3)22/h4-8H,1-3H3,(H,19,22)(H3,16,17,18,20,21)

InChI Key

GDTAMLHDEHESCG-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC(=C2)NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC(=C2)NC(=O)C)C

Origin of Product

United States

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